molecular formula C17H34 B14692335 2-Heptadecene CAS No. 26741-30-0

2-Heptadecene

Cat. No.: B14692335
CAS No.: 26741-30-0
M. Wt: 238.5 g/mol
InChI Key: GCWAFWMUTOXMIT-UHFFFAOYSA-N
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Description

2-Heptadecene (C₁₇H₃₄) is a long-chain alkene characterized by a double bond at the second carbon position. This structural feature distinguishes it from its isomer, 1-heptadecene, where the double bond resides at the terminal (first) carbon. As a mono-unsaturated hydrocarbon, this compound finds relevance in organic synthesis, catalysis, and materials science.

Chemical Reactions Analysis

Types of Reactions: 2-Heptadecene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen to the compound, forming epoxides or alcohols.

    Reduction: Reduction reactions can convert this compound into heptadecane by adding hydrogen.

    Substitution: In substitution reactions, one of the hydrogen atoms in this compound is replaced by another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used in substitution reactions.

Major Products:

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Heptadecane.

    Substitution: Halogenated heptadecenes.

Scientific Research Applications

2-Heptadecene has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The position of the double bond significantly influences physical properties. Below is a comparison of 2-heptadecene with 1-heptadecene and other related alkenes:

Property 1-Heptadecene This compound (Inferred) Shorter-Chain Alkene (e.g., 1-Hexadecene)
Molecular Formula C₁₇H₃₄ C₁₇H₃₄ C₁₆H₃₂
CAS No. 6765-39-5 Not explicitly provided Varies by isomer
Boiling Point 157–159°C (11 mmHg) Likely lower* ~150–160°C (varies with chain length)
Melting Point 10–11°C Likely lower* Varies
Refractive Index n²⁰/D 1.441 Not available ~1.43–1.45
Applications GC standard material Catalysis Lubricants, surfactants

*Inference: Terminal alkenes (e.g., 1-heptadecene) typically exhibit slightly higher boiling points than internal isomers (e.g., this compound) due to differences in molecular packing and van der Waals interactions .

Reactivity in Catalytic Processes

Evidence from nanocatalysis studies in ionic liquids highlights the role of alkene isomers in reaction outcomes. For instance:

  • Selectivity Trends : In hydrogenation or dehydrogenation reactions, both 1- and this compound isomers are observed. Higher reaction yields favor alkene retention over alkane formation, suggesting thermal stability of the double bond in these systems .
  • This implies that this compound, as an internal alkene, may exhibit distinct reactivity patterns compared to terminal isomers under catalytic conditions .

Properties

CAS No.

26741-30-0

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

heptadec-2-ene

InChI

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5H,4,6-17H2,1-2H3

InChI Key

GCWAFWMUTOXMIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CC

Origin of Product

United States

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